molecular formula C17H23ClO3 B016395 Ethyl 8-(4-Chlorophenoxy)-2-methylen-octanoate CAS No. 82258-37-5

Ethyl 8-(4-Chlorophenoxy)-2-methylen-octanoate

Cat. No. B016395
CAS RN: 82258-37-5
M. Wt: 310.8 g/mol
InChI Key: AWSKXSWREKTACL-UHFFFAOYSA-N
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Description

Ethyl 8-(4-Chlorophenoxy)-2-methylen-octanoate is a synthetic chemical compound with potential applications in various fields of chemistry and materials science. The synthesis, molecular structure analysis, and properties of such compounds are critical for understanding their behavior and potential uses.

Synthesis Analysis :The synthesis of ethyl 8-(4-Chlorophenoxy)-2-methylen-octanoate and related compounds often involves the reaction of ethyl 4-oxoalkanoates with amines or amino alcohols. For instance, ethyl 4-oxoalkanoates react with 3-aminopropanol and 2-aminoethanol to form bicyclic lactams, indicating a versatile approach to synthesizing complex organic structures (Wedler et al., 1992).

Molecular Structure Analysis :The molecular structure of compounds similar to ethyl 8-(4-Chlorophenoxy)-2-methylen-octanoate, such as ethyl 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate, has been determined through techniques like single crystal X-ray diffraction. These studies reveal intricate details about molecular geometry, intramolecular hydrogen bonds, and π-π interactions, which contribute to the stability and reactivity of these molecules (Achutha et al., 2017).

Chemical Reactions and Properties :The chemical reactivity and properties of these compounds are influenced by their molecular structure. For example, the presence of the chlorophenoxy group can facilitate reactions such as hydrogen bond-directed assembly, leading to the formation of complex structures like silsesquioxanes cubes, which are significant for materials science (Voisin et al., 2017).

Scientific Research Applications

Bio-Lubricant Development

The synthesis of ethyl 8-(3-octyl-5,6-dioxo-1,4-dioxan-2-yl)octanoate and ethyl 8-(3-octyl-5,7-dioxo-1,4-dioxepan-2-yl)octanoate from oleic acid demonstrates the potential of such compounds in bio-lubricant applications. These novel compounds exhibit properties close to standard commercial lubricants, indicating their promise as bio-lubricants for real applications. Their synthesis involves esterification with dicarboxylic acids, yielding high product yields and demonstrating desirable lubricant properties such as density and total base number (Wahyuningsih & Kurniawan, 2020).

Copolymerization for Material Science

Novel trisubstituted ethylenes, including those with 4-chlorophenoxy substitutions, have been synthesized and copolymerized with styrene, showcasing their utility in material science, particularly in creating new polymers with tailored properties. These copolymers, derived from ring-substituted benzaldehydes and octyl cyanoacetate, were initiated by radical processes, indicating a versatile approach to polymer synthesis. This research expands the utility of chlorophenoxy compounds in designing novel materials (Zeidan et al., 2021).

Agricultural Chemical Research

While direct research on Ethyl 8-(4-Chlorophenoxy)-2-methylen-octanoate specifically for agricultural applications was not found, related compounds with chlorophenoxy groups have been extensively studied for their potential as herbicides and insect growth regulators. For instance, the percutaneous absorption studies of herbicides derived from 2,4-dichlorophenoxyacid highlight the relevance of chlorophenoxy compounds in developing agricultural chemicals. These studies contribute to understanding the environmental and health-related impacts of such chemicals (Beydon et al., 2014).

Insect Growth Regulation

The synthesis and study of Ethyl 3-(2-(4-chlorophenoxy)acetamido)propanoate on Galleria mellonela as a juvenile hormone mimic demonstrate the potential of chlorophenoxy derivatives as insect growth regulators. This research provides insights into the development of new compounds for pest control, showcasing the utility of chlorophenoxy compounds in synthesizing chemicals that could potentially manage insect populations in agricultural settings (Devi & Awasthi, 2022).

Safety And Hazards

While specific safety and hazard information for “Ethyl 8-(4-Chlorophenoxy)-2-methylen-octanoate” is not available, similar compounds can cause skin, eye, and respiratory tract irritation. They should be handled with care, and appropriate safety measures should be taken when using them .

Future Directions

The future research directions in this field could involve the synthesis of new chlorophenoxy compounds with improved properties, such as increased efficacy or reduced toxicity. Additionally, research could focus on finding new applications for these compounds .

properties

IUPAC Name

ethyl 8-(4-chlorophenoxy)-2-methylideneoctanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23ClO3/c1-3-20-17(19)14(2)8-6-4-5-7-13-21-16-11-9-15(18)10-12-16/h9-12H,2-8,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWSKXSWREKTACL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=C)CCCCCCOC1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30404411
Record name Ethyl 8-(4-Chlorophenoxy)-2-methylen-octanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30404411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 8-(4-Chlorophenoxy)-2-methylen-octanoate

CAS RN

82258-37-5
Record name Ethyl 8-(4-chlorophenoxy)-2-methyleneoctanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=82258-37-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 8-(4-Chlorophenoxy)-2-methylen-octanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30404411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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